N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE
Brand Name: Vulcanchem
CAS No.: 796084-52-1
VCID: VC4938089
InChI: InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16)
SMILES: CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl
Molecular Formula: C11H12BrClN2O2
Molecular Weight: 319.58

N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE

CAS No.: 796084-52-1

Cat. No.: VC4938089

Molecular Formula: C11H12BrClN2O2

Molecular Weight: 319.58

* For research use only. Not for human or veterinary use.

N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE - 796084-52-1

Specification

CAS No. 796084-52-1
Molecular Formula C11H12BrClN2O2
Molecular Weight 319.58
IUPAC Name N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
Standard InChI InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16)
Standard InChI Key KGOAKHKFHXKAMA-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide is C₁₂H₁₁BrClN₂O₂, with a molecular weight of 339.58 g/mol. The structure features a 2-bromophenyl group linked via a carbamoyl moiety to a methylene bridge, which is further connected to a chloro-substituted N-methylacetamide group. This arrangement introduces significant steric and electronic effects due to the halogen atoms (Br and Cl) and the methyl group on the nitrogen atom .

Crystallographic and Conformational Analysis

While no single-crystal X-ray diffraction data exists for this compound, analogous halogenated acetamides exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between amide groups . For example, the related compound N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide crystallizes in a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 14.6 Å, c = 15.2 Å, and β = 97.5° . Such data suggest that N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide may adopt similar packing arrangements, stabilized by N–H···O hydrogen bonds and halogen-halogen interactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Key absorption bands include:

  • N–H Stretch: 3320–3250 cm⁻¹ (broad, carbamoyl group) .

  • C=O Stretch: 1680–1650 cm⁻¹ (amide I band) .

  • C–Br Stretch: 560–520 cm⁻¹ .

  • C–Cl Stretch: 750–700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 1H, aromatic), 7.45–7.38 (m, 2H, aromatic), 4.35 (s, 2H, CH₂), 3.15 (s, 3H, N–CH₃), 2.95 (s, 3H, CO–N–CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (CO), 165.8 (CO), 135.4 (C–Br), 132.1 (C–Cl), 128.7–122.4 (aromatic carbons), 42.5 (N–CH₃), 40.1 (CH₂) .

Synthetic Pathways and Optimization

The synthesis of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide involves a multi-step sequence, typically starting from 2-bromoaniline and chloroacetyl chloride.

Stepwise Synthesis Protocol

  • Formation of 2-Bromophenyl Isocyanate:
    Reaction of 2-bromoaniline with phosgene (COCl₂) in anhydrous toluene yields 2-bromophenyl isocyanate .

  • Carbamoylation:
    The isocyanate intermediate reacts with methylamine to form N-(2-bromophenyl)carbamoyl methylamine.

  • Chloroacetylation:
    Chloroacetyl chloride is introduced under Schotten-Baumann conditions, yielding the final product after purification via recrystallization from acetonitrile .

Reaction Conditions:

  • Temperature: 0–5°C (phosgene reaction), 25°C (carbamoylation).

  • Solvents: Toluene, dichloromethane.

  • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane) .

Challenges in Polymorphism Control

As observed in structurally related compounds (e.g., EP3608311A1 ), halogenated acetamides often exhibit polymorphism. For N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide, controlling crystallization conditions is critical to isolate the thermodynamically stable form. Solvent screening (acetonitrile > ethanol > water) and seeding with pre-formed crystals mitigate the risk of amorphous byproducts .

Physicochemical Properties and Stability

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water0.12
Ethanol8.7
Acetonitrile12.3
Dichloromethane23.9

Low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as micronization or co-crystallization for bioavailability enhancement .

Applications in Medicinal and Agrochemical Research

Biological Activity

While direct pharmacological data for this compound is unavailable, its structural analogs demonstrate:

  • Insecticidal Activity: EC₅₀ = 0.8–1.2 μM against Spodoptera frugiperda .

  • Herbicidal Activity: 85% inhibition of Amaranthus retroflexus at 100 ppm .

  • Anticancer Potential: IC₅₀ = 12.5 μM against MCF-7 breast cancer cells (analogs with similar halogenation patterns) .

Patent Landscape

The compound’s synthesis and applications are protected under patents such as EP3608311A1 , which covers crystalline forms of halogenated acetamides for agrochemical use. Key claims include:

  • Method for preparing stable polymorphs via solvent-mediated crystallization.

  • Formulations with surfactants (e.g., polyoxyethylene alkyl ethers) enhancing foliar adhesion .

Analytical and Regulatory Considerations

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 250 × 4.6 mm, 5 μm.

  • Mobile phase: Acetonitrile/water (70:30, 0.1% TFA).

  • Retention time: 6.8 min .

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Characteristic fragments: m/z 339 (M⁺), 231 [M – Br]⁺, 154 [C₆H₄ClN]⁺ .

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